molecular formula C7H9N3O3S B1682644 Sulfacarbamide CAS No. 547-44-4

Sulfacarbamide

Cat. No.: B1682644
CAS No.: 547-44-4
M. Wt: 215.23 g/mol
InChI Key: WVAKABMNNSMCDK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfacarbamide can be synthesized through various synthetic routes. One common method involves the reaction of N-acetylsulfanilyl chloride with urea under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sulfacarbamide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Sulfacarbamide has a wide range of scientific research applications, including:

Properties

IUPAC Name

(4-aminophenyl)sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c8-5-1-3-6(4-2-5)14(12,13)10-7(9)11/h1-4H,8H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAKABMNNSMCDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046425
Record name Sulfacarbamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

547-44-4
Record name Sulfacarbamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=547-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfacarbamide [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfacarbamide
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Record name Sulfacarbamide
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Record name Sulfacarbamide
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Record name Sulfacarbamide
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Record name SULFACARBAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How well does sulfacarbamide penetrate into skin blister fluid compared to other sulfonamides?

A1: this compound demonstrates a high penetration rate into skin blister fluid. Studies comparing various sulfonamides found that this compound, along with sulfadiazine and trimethoprim, achieved the highest concentrations in blister fluid. [, ] Notably, during treatment, this compound consistently reached blister fluid concentrations surpassing 50% of the corresponding serum levels. [] This suggests its potential effectiveness in treating skin and soft tissue infections.

Q2: Is there a relationship between the physicochemical properties of sulfonamides and their ability to penetrate into blister fluid?

A2: Research indicates a strong correlation between serum protein binding, pKa values, and the capacity of sulfonamides to permeate blister fluid. [] This suggests that these physicochemical properties play a crucial role in determining the distribution and efficacy of sulfonamides in treating infections, particularly those affecting tissues.

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